5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
5-amino-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOCKKZGCLQUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method includes the nitration of 1,3-dimethylbenzimidazole followed by the introduction of an amino group through reductive amination. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and reducing agents like sodium borohydride for the amination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole, including 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one, exhibit potent anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) with IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Studies show that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain synthesized derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
Antiparasitic Activity
The benzimidazole scaffold is recognized for its antiparasitic properties. Compounds derived from this structure have been effective against parasitic infections, including those caused by protozoa and helminths. The mechanism often involves interference with the metabolic pathways of the parasites, leading to their death .
Pesticide Development
Due to their biological activity, benzimidazole derivatives are being explored as potential pesticides. The ability to target specific metabolic pathways in pests can lead to effective pest control while minimizing harm to non-target organisms. Research into the synthesis of novel benzimidazole-based pesticides is ongoing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural Differences and Similarities
Thermal Stability and Physicochemical Properties
Table 2: Thermal Decomposition and Stability
Biological Activity
5-Amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Molecular Formula: C₉H₈N₄O₂
Molar Mass: 196.19 g/mol
CAS Number: 1800477-35-3
Density: 1.226 g/cm³ (predicted)
Boiling Point: 479.7 °C (predicted)
pKa: 5.74 (predicted)
The compound features an amino group, two methyl groups, and a nitro group attached to the benzimidazole core, contributing to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Nitration of 1,3-dimethylbenzimidazole using strong acids like sulfuric acid.
- Reductive amination to introduce the amino group, often employing sodium borohydride as a reducing agent.
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and sustainability during production.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties , particularly against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Studies demonstrate that it can induce apoptosis in cancer cells by interacting with specific molecular targets:
- Mechanism of Action: The nitro group undergoes bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group facilitates hydrogen bonding with biological macromolecules, influencing their function.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical adenocarcinoma) | 1.7 |
| A375 (malignant melanoma) | 0.87 |
| HCT116 (colon carcinoma) | 0.55 |
These values indicate a promising therapeutic profile for further development in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Oxidation and Reduction: The nitro group can be oxidized or reduced under specific conditions, leading to different derivatives with varying biological activities.
- Nucleophilic Substitution: The amino group allows for nucleophilic substitution reactions, enabling the formation of various derivatives that may possess enhanced biological activities.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
- Anticancer Activity Study: A study published in MDPI reported that the compound inhibited CDK1 and CDK2 activity with IC₅₀ values of approximately 6 nM and 9 nM respectively, showcasing its potential as a selective inhibitor in cancer therapy .
- Antimicrobial Efficacy Study: Research indicated that this compound effectively inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR): Investigating how modifications to the molecular structure influence biological efficacy.
- Clinical Trials: Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.
- Combination Therapies: Exploring synergistic effects when used in combination with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
